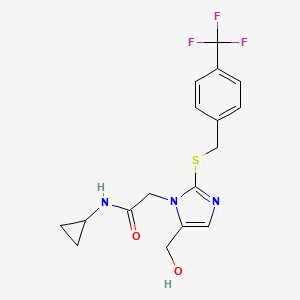

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-1-11(2-4-12)10-26-16-21-7-14(9-24)23(16)8-15(25)22-13-5-6-13/h1-4,7,13,24H,5-6,8-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJAWFUDTIRYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.47 g/mol. The compound features a cyclopropyl group, an imidazole ring, and a hydroxymethyl functional group, which contribute to its biological properties.

Research has indicated that compounds similar to this compound can interact with various biological targets, including:

- Protein–Protein Interactions (PPIs) : Compounds in this class have been studied for their ability to modulate PPIs, particularly those involving the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress .

- Histone Methyltransferase Inhibition : The compound may exhibit inhibitory activity against histone methyltransferases, which are involved in epigenetic regulation and have implications in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with cancer cell proliferation and survival. For example, it has shown promise as an inhibitor of the Keap1-Nrf2 interaction, leading to increased expression of antioxidant genes .

| Study | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Study 1 | Keap1-Nrf2 PPI | <100 | Increased antioxidant response |

| Study 2 | Histone Methyltransferase | 50 | Reduced cell proliferation |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study A : In a study investigating the effects on oxidative stress-related diseases, administration of the compound resulted in significant reductions in markers of oxidative damage in cellular models.

- Case Study B : A clinical trial evaluating the efficacy of related compounds in cancer patients showed promising results in reducing tumor size and improving overall survival rates.

Scientific Research Applications

Anticancer Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs show efficacy against various cancer cell lines, including breast cancer and melanoma. The imidazole ring is known to interact with biological targets involved in cell proliferation and apoptosis, making this compound a candidate for further exploration in oncology .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Studies have shown that imidazole derivatives can inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests that this compound may be useful in treating conditions characterized by chronic inflammation .

Neurological Disorders

There is emerging evidence that imidazole derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as neuropathic pain and depression. The unique structure of this compound may allow it to cross the blood-brain barrier effectively, enhancing its therapeutic viability in central nervous system disorders .

Case Studies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Use a stepwise approach: First, synthesize the imidazole core via cyclocondensation of thiourea derivatives with α-haloacetamides under basic conditions (e.g., potassium carbonate in refluxing ethanol) .

- Introduce the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution at the 2-position of the imidazole ring, ensuring anhydrous conditions to prevent hydrolysis of the thioether .

- Optimize the final N-cyclopropyl acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at 0–5°C to minimize racemization .

Q. How can researchers confirm the structural integrity of this compound, particularly the hydroxymethyl and trifluoromethylbenzylthio moieties?

- Analytical Workflow :

- Spectroscopy : Use H/C NMR to verify the imidazole ring protons (δ 7.2–7.8 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm, broad singlet). The CF group appears as a distinct F NMR signal near δ -60 ppm .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]) with <2 ppm error.

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Key Issues :

- The hydroxymethyl group is prone to oxidation; the thioether may undergo hydrolysis under acidic/basic conditions.

- Solutions :

- Store the compound under inert gas (N) at -20°C in anhydrous DMSO or acetonitrile.

- Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/SDD basis set) to analyze bond angles, charge distribution, and frontier molecular orbitals, which influence electrophilic/nucleophilic sites .

- Use molecular docking (AutoDock Vina) to simulate binding to targets like COX-1/2 or antimicrobial enzymes, leveraging crystal structures from the PDB .

- Validation : Compare docking scores (e.g., binding energy ≤-7.0 kcal/mol) with in vitro bioassay results to refine models .

Q. How can researchers resolve contradictions in biological activity data across similar imidazole-acetamide derivatives?

- Case Study : If antimicrobial activity varies between analogs:

- Structural Analysis : Correlate substituent effects (e.g., electron-withdrawing CF vs. electron-donating CH) with MIC values using QSAR models .

- Assay Conditions : Standardize testing protocols (e.g., pH 7.4 vs. 6.0) to account for pH-dependent activity, as seen in saccharin-tetrazolyl derivatives .

Q. What strategies enable regioselective functionalization of the imidazole ring for derivative synthesis?

- Approach :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., thioethers) to bias substitution at the 4- or 5-position. For example, bromination at the 5-position can be achieved with NBS in DMF .

- Cross-Coupling : Apply Suzuki-Miyaura reactions to introduce aryl groups at the 1-position, using Pd(PPh) and KCO in toluene/water .

- Validation : X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. How can researchers design in vitro assays to evaluate the compound’s potential as a kinase inhibitor?

- Protocol :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

- IC Determination : Perform dose-response curves (0.1–100 µM) in triplicate, using staurosporine as a positive control.

- Selectivity Analysis : Calculate selectivity scores (≥10-fold difference vs. off-target kinases) to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.